2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dichlorobenzylthio group at the 2-position and a 2-methoxyphenyl substituent at the 3-position. The dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c1-26-17-5-3-2-4-16(17)24-19(25)18-15(8-9-27-18)23-20(24)28-11-12-6-7-13(21)14(22)10-12/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCNZYVGIKMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 451.38 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core with a thioether linkage to a 3,4-dichlorobenzyl group and a methoxyphenyl substituent. The presence of chlorine atoms and a methoxy group may influence its biological properties by modulating polarity and reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as urea derivatives and β-diketones under acidic or basic conditions.
- Introduction of the 3,4-Dichlorobenzylthio Group : Nucleophilic substitution reactions are employed to attach the 3,4-dichlorobenzylthiol to the core.
- Addition of the 2-Methoxyphenyl Group : This is often accomplished via Friedel-Crafts acylation or other substitution reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thieno-pyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promising results against both Gram-positive and Gram-negative bacteria . The presence of sulfur in the thioether linkage may enhance its interaction with microbial enzymes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The mechanism of action is hypothesized to involve interaction with enzyme active sites through hydrogen bonding and hydrophobic interactions due to the presence of aromatic groups .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of thieno-pyrimidine derivatives demonstrated that modifications at the benzyl position significantly influenced their anticancer efficacy against breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutic agents . -
Antimicrobial Testing :
In vitro testing against Staphylococcus aureus showed that related compounds had minimum inhibitory concentrations (MICs) in the low micromolar range. The thioether group was crucial for enhancing antimicrobial activity .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)Methylsulfanyl]-3-(2-Methoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-one ()
- Key Differences :
- The benzylthio group at the 2-position has a single chlorine (4-chloro) instead of 3,4-dichloro.
- Reduced lipophilicity compared to the target compound, which may improve aqueous solubility but decrease membrane permeability.
- Structural Implications: The para-chloro substitution creates a less sterically hindered and electronically distinct environment compared to the meta,para-dichloro configuration.
Thieno[3,4-d]Pyrimidin-4(3H)-one (Compound 16, )
- Key Differences: The thiophene-pyrimidine fusion occurs at the 3,4-positions (vs. 3,2-d in the target compound).
- Electronic properties differ due to the shifted sulfur atom in the thiophene ring .
Dihydropyrimidinone/Thione Derivatives ()
1-(3-Chlorophenyl)-4,4,6-Trimethyl-3,4-Dihydropyrimidine-2(1H)-Thione
- Key Differences: Contains a dihydropyrimidine-thione core (vs. fully unsaturated thienopyrimidine). Features a thione (C=S) group instead of a thioether (C-S-C).
- Structural and Functional Insights: The thione group participates in N–H···S hydrogen bonding, forming centrosymmetric dimers that influence crystallinity and solubility .
Thieno[2,3-d]Pyrimidine Derivatives ()
3-Benzoyl-2-Hydrazono-4-Imino-4,5,6,7-Tetrahydrobenzo[b]Thieno[2,3-d]Pyrimidine (6a-d)
- Key Differences: Substitution at the 2-position includes hydrazono and imino groups (vs. benzylthio). The benzo[b]thieno[2,3-d]pyrimidine core is partially saturated.
- Functional Implications: Hydrazono groups enable chelation with metal ions, suggesting applications in catalysis or metalloenzyme inhibition. Saturation in the thiophene ring reduces aromaticity, altering electronic properties compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: The 3,4-dichlorobenzyl group in the target compound likely enhances hydrophobic interactions compared to mono-chloro analogs, but may reduce solubility .
- Ring Planarity: The fused thieno[3,2-d]pyrimidine core in the target compound supports stronger π-π stacking than dihydropyrimidine derivatives with non-planar geometries .
- Sulfur Chemistry: Thioether groups (as in the target) lack hydrogen-bond donor capacity, unlike thiones in compounds, which form stable dimers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
